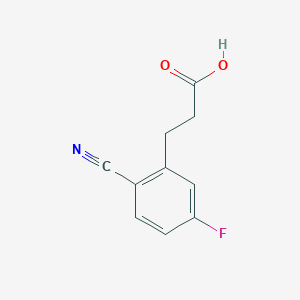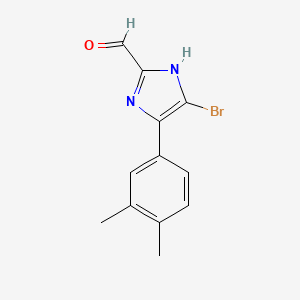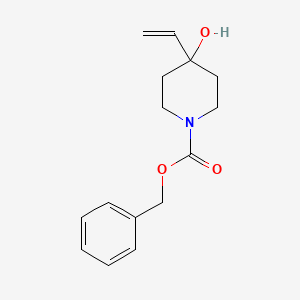
4-Hydroxy-4-vinyl-piperidine-1-carboxylic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate typically involves the reaction of 4-hydroxy-4-vinylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The vinyl group can be reduced to form an ethyl group.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
Oxidation: The major product is Benzyl 4-oxo-4-vinylpiperidine-1-carboxylate.
Reduction: The major product is Benzyl 4-hydroxy-4-ethylpiperidine-1-carboxylate.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including P2Y12 antagonists, which inhibit platelet aggregation.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including piperidine derivatives and oxazolidinone-quinolone hybrids with antibacterial activity.
Biological Research: It is used in the development of peptidomimetics and cyclic prodrugs for improved drug delivery and bioavailability.
Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes enzymatic conversion to release the active drug. The molecular targets and pathways involved vary depending on the specific drug being synthesized. For example, P2Y12 antagonists target the P2Y12 receptor on platelets, inhibiting their activation and aggregation .
Comparison with Similar Compounds
Similar Compounds
Benzyl 4-Hydroxy-1-piperidinecarboxylate: Similar structure but lacks the vinyl group.
1-Benzyl-4-hydroxypiperidine: Similar structure but lacks the carboxylate group.
4-Hydroxypiperidine: Similar structure but lacks both the benzyl and carboxylate groups.
Uniqueness
Benzyl 4-Hydroxy-4-vinylpiperidine-1-carboxylate is unique due to the presence of both the hydroxyl and vinyl groups on the piperidine ring, as well as the benzyl carboxylate moiety
Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
benzyl 4-ethenyl-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-2-15(18)8-10-16(11-9-15)14(17)19-12-13-6-4-3-5-7-13/h2-7,18H,1,8-12H2 |
InChI Key |
ITTXZJWADRUXBF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)
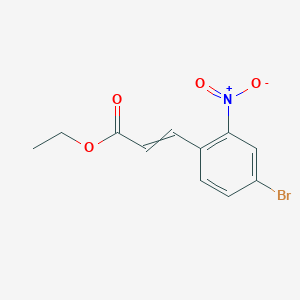
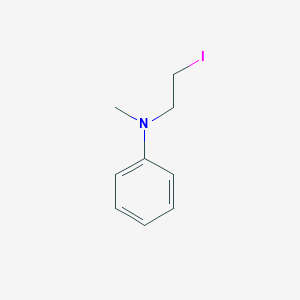
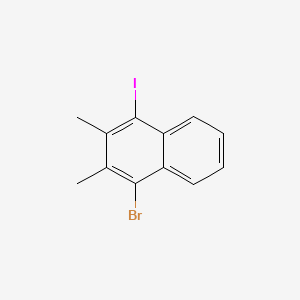

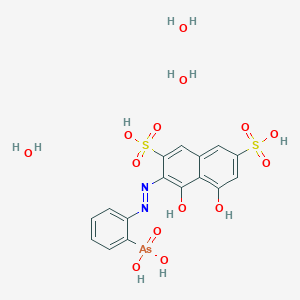
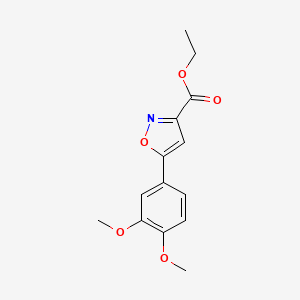
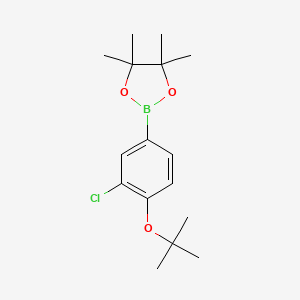
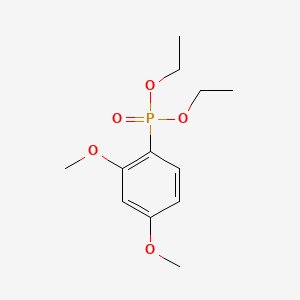
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)

